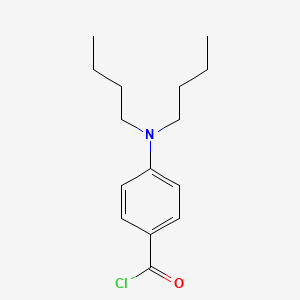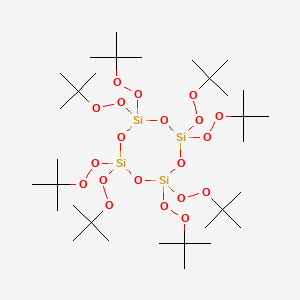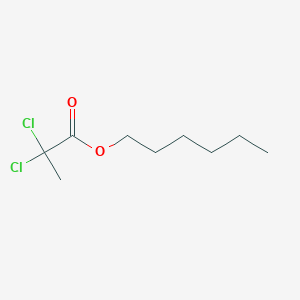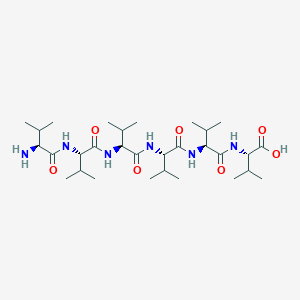
4-(Dibutylamino)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dibutylamino)benzoyl chloride: is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a dibutylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibutylamino)benzoyl chloride typically involves the acylation of 4-(Dibutylamino)benzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-(Dibutylamino)benzoic acid+Thionyl chloride→4-(Dibutylamino)benzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Dibutylamino)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Dibutylamino)benzoic acid and hydrogen chloride.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under anhydrous conditions.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
4-(Dibutylamino)benzoic acid: Formed through hydrolysis.
4-(Dibutylamino)benzyl alcohol: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
4-(Dibutylamino)benzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of drug molecules due to its reactivity and functional groups.
Material Science: Utilized in the preparation of polymers and advanced materials.
Analytical Chemistry: Employed in derivatization reactions to improve the detection and analysis of small molecules in biological samples.
Wirkmechanismus
The mechanism of action of 4-(Dibutylamino)benzoyl chloride involves the acylation of nucleophilic functional groups, such as amines and alcohols, through the formation of an amide or ester bond. The reaction occurs through the displacement of the chloride ion by the nucleophile, resulting in the formation of the corresponding amide or ester .
Vergleich Mit ähnlichen Verbindungen
- 4-(Dimethylamino)benzoyl chloride
- 4-(Diethylamino)benzoyl chloride
- 4-(Dipropylamino)benzoyl chloride
Comparison: 4-(Dibutylamino)benzoyl chloride is unique due to the presence of the dibutylamino group, which imparts distinct steric and electronic properties compared to its dimethyl, diethyl, and dipropyl analogs.
Eigenschaften
CAS-Nummer |
65698-88-6 |
|---|---|
Molekularformel |
C15H22ClNO |
Molekulargewicht |
267.79 g/mol |
IUPAC-Name |
4-(dibutylamino)benzoyl chloride |
InChI |
InChI=1S/C15H22ClNO/c1-3-5-11-17(12-6-4-2)14-9-7-13(8-10-14)15(16)18/h7-10H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
JOBWEZFORNJNJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)










![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
